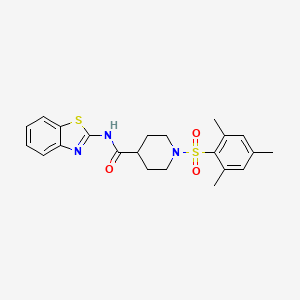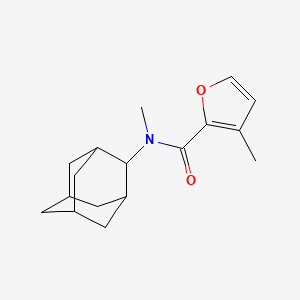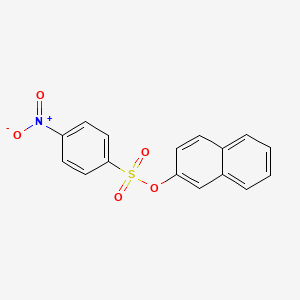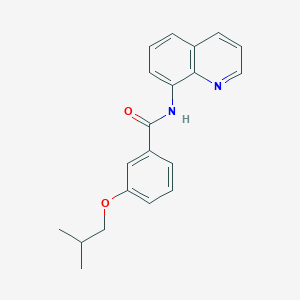![molecular formula C17H18ClN3O4S B7537471 3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide](/img/structure/B7537471.png)
3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide, also known as CPI-1189, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to the class of sulfonylureas and has been shown to have promising effects on various biological processes.
Mecanismo De Acción
3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide is believed to exert its neuroprotective effects by modulating the activity of various signaling pathways in the brain. It has been shown to activate the protein kinase C (PKC) pathway, which is involved in the regulation of neuronal survival and growth. Additionally, 3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide has been shown to modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cellular processes such as proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective effects, it has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide is its potential therapeutic applications in the treatment of neurodegenerative disorders. Additionally, it has been shown to have a favorable safety profile in animal studies. However, one limitation of 3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide is its relatively low potency compared to other compounds in its class.
Direcciones Futuras
There are several potential future directions for research on 3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully elucidate the mechanisms underlying its neuroprotective effects. Finally, there is potential for the development of more potent analogs of 3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide with improved therapeutic efficacy.
Métodos De Síntesis
The synthesis of 3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide involves several steps, including the reaction of 3-chlorobenzenesulfonyl chloride with N-methyl-3-aminobenzamide to form 3-[3-(N-methyl-3-aminobenzamido)phenyl]sulfonyl chloride. This intermediate is then reacted with 3-aminopropionic acid to form 3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide.
Aplicaciones Científicas De Investigación
3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c1-19-17(23)12-4-2-6-14(10-12)21-16(22)8-9-20-26(24,25)15-7-3-5-13(18)11-15/h2-7,10-11,20H,8-9H2,1H3,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKIHFUWYJSNBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)CCNS(=O)(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[5-(dimethylsulfamoyl)-2-methylanilino]-3-oxopropyl]adamantane-1-carboxamide](/img/structure/B7537396.png)

![N-(2,4-dichlorophenyl)-2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7537413.png)

![2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-N-(2-methylbutan-2-yl)acetamide](/img/structure/B7537422.png)



![6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7537448.png)
![2-[3-(Fluorosulfonyl)phenyl]acetic acid](/img/structure/B7537462.png)
![6-cyclopropyl-N-(2,5-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537463.png)


![N-[4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-yl]oxane-4-carboxamide](/img/structure/B7537492.png)